tetranor-PGFM
説明
準備方法
化学反応の分析
Tetranor-PGFM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Tetranor-PGFM has several scientific research applications, including:
Biomarker for Prostaglandin Metabolism: It is used to monitor the metabolism of prostaglandins in the human body, providing valuable information on the biosynthesis and degradation of these compounds.
Disease Biomarker: Elevated levels of this compound in urine have been associated with various diseases, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.
Pharmacological Studies: It is used in pharmacological research to study the effects of drugs on prostaglandin metabolism and to evaluate the efficacy of new therapeutic agents.
作用機序
Tetranor-PGFM exerts its effects through its role as a metabolite of prostaglandin F2α. It is involved in the β- and ω-oxidation pathways, leading to its formation and subsequent excretion in urine . The compound reflects the biosynthesis and activity of prostaglandins in the body, providing insights into various physiological and pathological processes .
類似化合物との比較
Tetranor-PGFM is similar to other prostaglandin metabolites, such as tetranor-PGEM and tetranor-PGDM. it is unique in its specific role as a major urinary metabolite of prostaglandin F2α . Other similar compounds include:
Tetranor-PGEM: A metabolite of prostaglandin E2.
Tetranor-PGDM: A metabolite of prostaglandin D2.
These compounds share similar metabolic pathways but differ in their specific roles and functions within the body.
生物活性
Tetranor-PGFM (8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid) is a significant metabolite derived from prostaglandin F2α (PGF2α), a key compound in various physiological processes including reproductive functions and inflammation. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and implications in health and disease.
Overview of this compound
This compound is primarily recognized as a major urinary metabolite of PGF2α. It is synthesized through the enzymatic conversion of PGF2α and reflects the metabolic activity related to prostaglandin synthesis in humans and other mammals. Normal excretion levels vary between genders, with healthy females excreting approximately 7-13 µg/day and males excreting 11-59 µg/day. Notably, during pregnancy, urinary levels can increase 2 to 5-fold, indicating heightened prostaglandin activity .
Metabolic Pathways
The metabolism of PGF2α to this compound involves several enzymatic steps:
- Synthesis from PGF2α : Prostaglandin F2α undergoes dehydrogenation and subsequent modifications to yield this compound.
- Excretion : this compound is predominantly excreted in urine, where its levels can serve as biomarkers for various physiological states.
Physiological Roles
This compound plays a crucial role in several biological processes:
- Reproductive Health : It serves as an indicator of luteal function and is involved in the regulation of menstrual cycles and pregnancy. Elevated levels during pregnancy suggest active prostaglandin synthesis necessary for maintaining gestation .
- Inflammation : As a prostaglandin metabolite, this compound is implicated in inflammatory responses. Its levels can reflect the severity of inflammatory conditions and may be used to monitor disease progression or response to therapy .
Case Studies and Research Findings
- Pregnancy Diagnosis : A study demonstrated that measuring this compound levels could effectively diagnose pregnancy in big cats, showcasing its utility beyond human medicine .
- Oxidative Stress Assessment : Research indicated that this compound levels correlate with oxidative stress markers in athletes post-exercise. A significant reduction in urinary concentrations was observed after high-intensity training, suggesting its potential role in monitoring exercise-induced oxidative stress .
- Disease Markers : Elevated urinary this compound levels have been associated with various diseases, including asthma and muscular dystrophy. This suggests that monitoring its levels could aid in diagnosing and managing these conditions .
Table 1: Normal Excretion Levels of this compound
Group | Excretion Level (µg/day) |
---|---|
Healthy Females | 7 - 13 |
Healthy Males | 11 - 59 |
Pregnant Females | 14 - 65 (average) |
Table 2: Cross-Reactivity of this compound with Other Prostaglandin Metabolites
Metabolite | Cross-Reactivity (%) |
---|---|
Tetranor-PGEM | 0.631 |
Tetranor-PGAM | 3.876 |
Tetranor-PGDM | 0.003 |
特性
IUPAC Name |
8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRHJCFWWOQYQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953834 | |
Record name | 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31935-05-4 | |
Record name | 9,11-Dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031935054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。